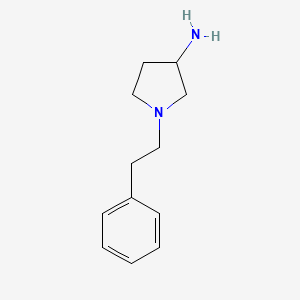

1-(2-Phenylethyl)pyrrolidin-3-amine

Description

Pyrrolidine (B122466) Derivatives in Chemical Research and Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov This structural motif is present in a wide array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. mdpi.comwikipedia.org Its prevalence extends to numerous synthetic drugs with diverse therapeutic applications, such as the antihypertensive captopril (B1668294) and the antibiotic anisomycin. nih.gov

The significance of the pyrrolidine scaffold lies in its three-dimensional structure, which allows for a broad exploration of chemical space, a critical aspect in the design of new drugs. nih.gov The non-planar nature of the ring and the stereochemistry of its substituted carbons can significantly influence the biological activity of a molecule. nih.gov Researchers actively develop stereoselective synthesis methods for pyrrolidine derivatives to create specific isomers for targeted biological effects. mdpi.com The versatility of the pyrrolidine ring has led to its incorporation into compounds with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org

The Significance of the 2-Phenylethyl Moiety in Medicinal Chemistry Scaffolds

The 2-phenylethyl group is another crucial structural element found in a vast number of biologically active molecules. nih.gov This moiety is a fundamental component of endogenous catecholamines such as dopamine (B1211576) and norepinephrine (B1679862), which play vital roles in the central nervous system. nih.govmdpi.com Its presence is also characteristic of many natural alkaloids and synthetic drugs. nih.govresearchgate.net

The flexibility of the 2-phenylethyl scaffold allows it to interact with a variety of biological targets. digitellinc.com This has led to its use in the development of ligands for numerous receptors, including adenosine, adrenergic, and dopamine receptors. nih.govmdpi.com The conformational preferences of the 2-phenylethyl moiety, particularly the rotation around the Cα-Cβ bond, are critical for its biological activity and are a subject of ongoing research. digitellinc.com The ability to modify this scaffold through various substitutions has made it a valuable tool in medicinal chemistry for fine-tuning the pharmacological properties of drug candidates. mdpi.com

Overview of Research Trajectories for 1-(2-Phenylethyl)pyrrolidin-3-amine Analogues and Related Structures

Research into analogues of this compound has explored a variety of structural modifications to investigate their potential as therapeutic agents. A significant area of focus has been the development of antagonists for the 5-HT2 receptor. For instance, a series of 1-adamantanecarboxamides derived from (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (B1144303) demonstrated high affinity and selectivity for these receptors. nih.gov

Another research direction has targeted the 5-HT1A receptor. A series of benzamides, including (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, were synthesized and shown to have potent and selective agonistic activity at this receptor. nih.gov Furthermore, the core structure of 1-(2-phenylethyl)pyrrolidine (B2768763) serves as the foundation for a class of stimulant drugs, although these compounds typically have additional modifications, such as a ketone group at the beta carbon. wikipedia.org The related structure, 1-(2-phenylethyl)-4-piperidinamine, and its derivatives have also been a subject of interest in chemical synthesis and precursor studies. chemsrc.com

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound primarily focus on its synthesis, chemical characterization, and the exploration of its potential as a scaffold for developing novel bioactive compounds. The compound itself, with the molecular formula C12H18N2, is listed in chemical databases and is available from commercial suppliers, indicating its use as a building block in synthetic chemistry. nih.gov

The primary objective of research in this area is to understand the structure-activity relationships of its derivatives. By systematically modifying the pyrrolidine ring, the phenylethyl group, and the amine substituent, researchers aim to develop compounds with high affinity and selectivity for specific biological targets, such as serotonin (B10506) receptors. nih.govnih.gov These studies contribute to the broader field of medicinal chemistry by providing insights into the design of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18N2 | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| IUPAC Name | N-(2-phenylethyl)pyrrolidin-3-amine | nih.gov |

| SMILES | C1CNCC1NCCC2=CC=CC=C2 | nih.gov |

| InChIKey | CHCGTDQPPHTFGC-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2-phenylethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

InChI Key |

YRKRLJLVSPPREA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Phenylethyl Pyrrolidin 3 Amine and Its Core Scaffolds

Conventional Synthetic Routes to Pyrrolidine (B122466) Derivatives

Conventional approaches to the pyrrolidine core of 1-(2-phenylethyl)pyrrolidin-3-amine rely on established organic reactions. These methods are foundational for creating the five-membered nitrogen-containing ring and for introducing the amine functionality.

Cyclization Reactions in Pyrrolidine Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close a five-membered ring from an acyclic precursor. A common strategy involves the cyclization of bifunctional linear molecules, such as haloamines or amino alcohols. For instance, a γ-amino alcohol can undergo dehydration and subsequent intramolecular nucleophilic attack by the amine to form the pyrrolidine ring. Another approach is the intramolecular cyclization of an alkene, which can lead to the formation of a 2-pyrroline derivative that can be subsequently reduced to the pyrrolidine.

A plausible synthetic route to the pyrrolidine scaffold of this compound could start from 1,2,4-butanetriol. This starting material can undergo halogenation to introduce leaving groups, followed by ammonolysis where an amine source displaces the leaving groups to form the pyrrolidine ring through intramolecular cyclization.

| Starting Material | Key Transformation | Product | Reference |

| 1,2,4-Butanetriol | Halogenation and Ammonolysis | 3-Aminopyrrolidine (B1265635) | researchgate.net |

| γ-Amino alcohol | Dehydration and Intramolecular Cyclization | Pyrrolidine | General Knowledge |

| Alkene with a pendant amine | Intramolecular Cyclization/Reduction | Pyrrolidine | General Knowledge |

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is crucial for introducing the 1-(2-phenylethyl) group and potentially the 3-amino group, or a precursor to it. mdpi.comosi.lv This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comosi.lv

For the synthesis of this compound, a precursor such as pyrrolidin-3-one could be reacted with 2-phenylethylamine under reductive amination conditions. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.com Alternatively, catalytic hydrogenation can be employed. This method is highly efficient for creating N-substituted pyrrolidines. nih.gov

| Carbonyl Precursor | Amine | Reducing Agent | Product |

| Pyrrolidin-3-one | 2-Phenylethylamine | Sodium triacetoxyborohydride | This compound |

| 1,4-Dicarbonyl compound | Ammonia or primary amine | Catalytic Hydrogenation | Substituted Pyrrolidine |

Multicomponent Reactions in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecules like pyrrolidine derivatives in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. MCRs are characterized by high atom economy and procedural simplicity.

The synthesis of substituted pyrrolidines can be achieved through various MCRs. For example, a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring with control over stereochemistry. While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to design convergent synthetic routes to this target molecule or its analogs.

Stereoselective Synthesis of this compound and Chiral Analogues

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as enantiomers. The synthesis of specific enantiomers, such as the (3S)-enantiomer, requires stereoselective methods. nih.gov

Chiral Auxiliary Approaches in Pyrrolidine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This approach is a classic and reliable method for asymmetric synthesis.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. For instance, a chiral amine like (R)- or (S)-1-phenylethylamine can be used to form a chiral imine or enamine, which then undergoes a diastereoselective cyclization or addition reaction. mdpi.com The resulting diastereomers can be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine. Evans oxazolidinones are another class of effective chiral auxiliaries that can be used to control the stereochemistry of reactions at the α-position to a carbonyl group, which can be a key step in constructing a chiral pyrrolidine precursor.

| Chiral Auxiliary | Key Reaction | Stereochemical Outcome |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective cyclization | Formation of diastereomeric pyrrolidines |

| Evans Oxazolidinone | Asymmetric alkylation or aldol reaction | Creation of a chiral center in the precursor |

Asymmetric Catalysis in N-Heterocyclization

Asymmetric catalysis has emerged as a powerful and efficient strategy for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalysts have been successfully employed in the asymmetric synthesis of pyrrolidines. nih.gov

For the synthesis of chiral this compound, an asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, could be employed. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, are highly effective for such transformations. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich reactions or Michael additions to construct the pyrrolidine ring with high enantioselectivity. researchgate.net For instance, a chiral phosphoric acid could catalyze an intramolecular aza-Michael reaction to form a chiral pyrrolidine.

| Catalyst Type | Key Reaction | Stereochemical Outcome |

| Chiral Rhodium or Ruthenium complex | Asymmetric hydrogenation | Enantioselective reduction of a C=C or C=N bond |

| Chiral Proline derivative | Asymmetric Mannich or Michael reaction | Enantioselective C-C or C-N bond formation |

| Chiral Phosphoric Acid | Asymmetric intramolecular aza-Michael reaction | Enantioselective cyclization |

Diastereoselective Transformations in Amine Functionalization

The introduction of the amine group at the C3 position of the pyrrolidine ring, especially in the presence of the bulky N-(2-phenylethyl) substituent, presents a stereochemical challenge. Diastereoselective methods are crucial for controlling the relative configuration of the substituents on the pyrrolidine core. While specific diastereoselective methods for the direct amination of a 1-(2-phenylethyl)pyrrolidine (B2768763) precursor are not extensively detailed in readily available literature, general principles of diastereoselective synthesis of substituted pyrrolidines can be applied.

One common strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the diastereoselective reduction of a suitably protected 3-oxopyrrolidine precursor using a chiral reducing agent could yield a chiral 3-hydroxypyrrolidine intermediate. Subsequent conversion of the hydroxyl group to an amine, for example, via a Mitsunobu reaction with a nitrogen nucleophile or through a two-step process of mesylation followed by substitution with an amine source, would proceed with inversion of configuration, thus establishing the desired stereochemistry.

Another approach is the diastereoselective alkylation of a chiral, N-protected 3-aminopyrrolidine derivative. The pre-existing stereocenter at C3 can direct the approach of the alkylating agent, leading to the preferential formation of one diastereomer. The choice of protecting group on the 3-amino function and the reaction conditions would be critical in maximizing the diastereoselectivity of this transformation.

Furthermore, catalytic asymmetric methods, such as transition metal-catalyzed C-H amination, have emerged as powerful tools for the synthesis of chiral amines. nih.gov Iron dipyrrin complexes, for example, have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov While not a direct functionalization of the 3-position, this highlights the potential of catalytic strategies to control stereochemistry in pyrrolidine synthesis.

Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and building blocks for both the pyrrolidine core and the N-phenylethyl substituent.

For the Pyrrolidine Core:

A common and versatile precursor for the pyrrolidine ring is 3-pyrrolidinol . This can be derivatized to introduce the amino group at the 3-position. Chiral versions of 3-pyrrolidinol are also commercially available, providing a straightforward entry to enantiomerically enriched target compounds.

Another key precursor is 3-aminopyrrolidine , which is available commercially as a racemic mixture and in its enantiopure forms. sigmaaldrich.comnih.gov The use of a protected form of 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine, allows for selective N-alkylation at the ring nitrogen.

Natural amino acids, particularly L-proline and trans-4-hydroxy-L-proline , are valuable chiral building blocks for the synthesis of substituted pyrrolidines. nih.govmdpi.com These can be converted through multi-step sequences into appropriately functionalized pyrrolidine intermediates.

For the N-(2-Phenylethyl) Substituent:

The phenylethyl group is typically introduced using 2-phenylethylamine or a reactive derivative. Common building blocks for this purpose include:

2-Phenylethyl bromide or 2-phenylethyl iodide : These are used in N-alkylation reactions with a pyrrolidine precursor.

Phenylacetaldehyde : This can be used in reductive amination reactions with a 3-aminopyrrolidine precursor.

The following table summarizes key precursors and building blocks:

| Precursor/Building Block | Role |

| 3-Pyrrolidinol | Precursor for the pyrrolidine ring |

| 3-Aminopyrrolidine | Direct precursor for the pyrrolidine-3-amine core |

| N-Boc-3-aminopyrrolidine | Protected precursor for selective N-alkylation |

| L-Proline | Chiral building block for the pyrrolidine ring |

| trans-4-Hydroxy-L-proline | Chiral building block for the pyrrolidine ring |

| 2-Phenylethylamine | Source of the N-phenylethyl group |

| 2-Phenylethyl bromide/iodide | Alkylating agent for the N-phenylethyl group |

| Phenylacetaldehyde | Precursor for reductive amination |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key reactions in the synthesis of this compound that benefit from optimization include N-alkylation and reductive amination.

N-Alkylation:

The N-alkylation of a 3-functionalized pyrrolidine with a phenylethyl halide is a common strategy. The efficiency of this reaction is influenced by several factors:

Base: A variety of bases can be used to deprotonate the pyrrolidine nitrogen, including inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The choice of base can affect the reaction rate and the formation of byproducts.

Solvent: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically employed to facilitate the Sₙ2 reaction.

Temperature: The reaction temperature is often elevated to increase the reaction rate, but excessive heat can lead to decomposition or side reactions. Optimization involves finding a balance between reaction time and product purity.

Leaving Group: The nature of the leaving group on the phenylethyl electrophile (e.g., Br vs. I) can influence the reaction rate, with iodide generally being a better leaving group.

Reductive Amination:

Reductive amination of a 3-aminopyrrolidine precursor with phenylacetaldehyde is an alternative route to introduce the N-phenylethyl group. The optimization of this two-step, one-pot reaction involves:

Reducing Agent: A range of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices for their mildness and selectivity. The stoichiometry of the reducing agent is crucial to ensure complete conversion without over-reduction.

pH: The pH of the reaction mixture is critical for the formation of the intermediate imine/enamine. Acidic conditions are typically required to catalyze imine formation, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

Temperature: These reactions are often carried out at room temperature, although gentle heating may be required in some cases.

The following table provides a hypothetical example of reaction condition optimization for the N-alkylation of 3-aminopyrrolidine with 2-phenylethyl bromide, based on general principles.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | MeCN | 80 | 24 | 65 |

| 2 | Et₃N (2.0) | DMF | 60 | 18 | 72 |

| 3 | DIPEA (2.0) | MeCN | 80 | 12 | 85 |

| 4 | DIPEA (2.0) | DMSO | 80 | 12 | 82 |

This is a representative table and does not reflect actual experimental data.

Chemical Reactivity and Transformations of 1 2 Phenylethyl Pyrrolidin 3 Amine

Functional Group Interconversions on the Pyrrolidine (B122466) Ring

While specific research on functional group interconversions directly on the pyrrolidine ring of 1-(2-phenylethyl)pyrrolidin-3-amine is not extensively documented in publicly available literature, the principles of heterocyclic chemistry allow for predicted transformations. These reactions would typically involve the atoms of the pyrrolidine ring itself, exclusive of the substituents.

One potential transformation is the oxidation of the pyrrolidine ring. For instance, oxidation at the carbon atom adjacent to the nitrogen (the α-position) could lead to the formation of a lactam. In a related compound, (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one, oxidation was observed to occur at the 3-position of the pyrrolidinone ring in the presence of a strong base and air, yielding a hydroxylated derivative. nih.gov Such oxidative processes can introduce new functionalities and significantly alter the biological and chemical properties of the molecule.

Another conceivable transformation is ring-opening of the pyrrolidine. This could be achieved under specific reductive or oxidative conditions, though such reactions would fundamentally alter the core structure of the molecule. Dehydrogenation could also be envisioned, potentially leading to the formation of a pyrroline (B1223166) or pyrrole (B145914) ring, thereby introducing unsaturation into the heterocyclic system.

Alkylation and Acylation Reactions at Amine Centers

The presence of two distinct amine centers—a primary amine and a tertiary amine—imparts a rich and controllable reactivity profile to this compound. The differential reactivity of these amines allows for selective modifications.

The primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the tertiary amine of the pyrrolidine ring. Consequently, it is the primary site of alkylation and acylation under many conditions. libretexts.orgopenstax.org

Alkylation: The primary amine can be readily alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing a single alkyl group.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, acid anhydrides, and activated esters to form amides. openstax.org This reaction is typically high-yielding and specific to the primary amine due to its greater nucleophilicity. This selectivity is crucial in the synthesis of derivatives for biological evaluation. For example, in the synthesis of related 3-pyrrolidinylanilides, the anilino-pyrrolidine precursors were treated with acid chlorides or anhydrides to furnish the desired amides in good yields.

The tertiary amine of the pyrrolidine ring can also undergo alkylation, particularly with reactive alkylating agents like methyl iodide, to form a quaternary ammonium salt. openstax.org This transformation, known as the Menshutkin reaction, converts the neutral tertiary amine into a positively charged quaternary ammonium group, which can significantly alter the molecule's solubility and biological activity. wikipedia.org

Modifications of the Phenylethyl Moiety

The phenylethyl group of this compound offers another avenue for chemical modification, primarily through reactions involving the aromatic phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group attached to the ring. For instance, nitration of the phenyl ring would likely yield a mixture of ortho- and para-substituted nitro derivatives. These substituted analogs are often synthesized to explore structure-activity relationships in drug discovery programs. mdpi.com

Side-Chain Oxidation: The benzylic carbon of the phenylethyl group (the carbon atom attached to both the phenyl ring and the ethyl chain) is susceptible to oxidation under strong oxidizing conditions. This could potentially lead to the formation of a ketone at this position.

The following table summarizes potential modifications to the phenylethyl moiety:

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrophenylethyl derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and para-halophenylethyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acylphenylethyl derivatives |

Derivatization for Analytical and Biological Studies

Chemical derivatization of this compound is a critical step for its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), as well as for probing its biological interactions. iu.edunih.gov Derivatization aims to improve the volatility, thermal stability, and chromatographic behavior of the analyte, or to introduce a detectable label. nih.gov

The primary amine at the 3-position is the most common site for derivatization. Common derivatizing agents for primary amines include:

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA) and other perfluoroacyl anhydrides are frequently used to create volatile and electron-capturing derivatives suitable for GC-MS analysis. iu.edu

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. iu.edu

Fluorescent labeling agents: For HPLC with fluorescence detection, reagents such as dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA) are employed to attach a fluorophore to the primary amine, enabling highly sensitive detection. nih.govnih.gov

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis. A comparative study of five different amine-derivatization methods highlighted that no single reagent is universally superior, and the selection should be based on the analytical goals. nih.gov

| Derivatizing Agent | Analytical Technique | Purpose |

| Trifluoroacetic anhydride (TFAA) | GC-MS | Increases volatility and electron capture detection |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability |

| Dansyl chloride | HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection |

| Dabsyl chloride | HPLC-UV/Vis or Fluorescence | Adds a chromophore/fluorophore for detection |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Forms a fluorescent isoindole derivative |

Structural Characterization and Advanced Analytical Techniques for 1 2 Phenylethyl Pyrrolidin 3 Amine

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for mapping the molecular framework of 1-(2-Phenylethyl)pyrrolidin-3-amine, providing detailed information about its atomic connectivity and functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (molar mass: 190.28 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 190. A prominent fragment would likely correspond to the loss of the benzyl (B1604629) group (C₆H₅CH₂•) or the phenylethyl group, leading to a base peak related to the pyrrolidine (B122466) ring structure. For instance, cleavage of the bond between the two carbons of the ethyl linker could yield a fragment at m/z 91 (tropylium ion) and a fragment corresponding to the 1-(pyrrolidin-3-amine)ethyl radical. Another likely fragmentation pathway is the cleavage of the C-N bond of the phenylethyl group, resulting in a stable pyrrolidinium (B1226570) ion.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₈N₂). This is crucial for distinguishing it from other compounds with the same nominal mass.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 190.1470 | Molecular Ion |

| [M+H]⁺ | 191.1548 | Protonated Molecule |

| [M+Na]⁺ | 213.1367 | Sodium Adduct |

Note: The m/z values are predicted for the exact mass of the most abundant isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

For this compound, the IR spectrum would be expected to display several key absorption bands. The presence of the primary amine (—NH₂) would be indicated by two N-H stretching bands in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net An N-H bending vibration (scissoring) for the primary amine would be expected around 1580-1650 cm⁻¹. researchgate.net The aromatic C-H stretching of the phenyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and ethyl groups would be observed just below 3000 cm⁻¹. nih.gov The C-N stretching vibrations for both the tertiary amine in the pyrrolidine ring and the primary amine would be found in the fingerprint region, typically between 1020 and 1250 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| N-H Bend (Primary Amine) | 1580-1650 |

| C-N Stretch | 1020-1250 |

Note: This table presents expected ranges for the characteristic IR absorptions.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a technique used to separate volatile compounds. Due to the polar nature of the primary amine group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and tailing. Derivatization of the amine group, for example, by acylation or silylation, is a common strategy to increase volatility and improve chromatographic performance.

GC-MS combines the separation power of GC with the detection capabilities of MS. This allows for the confident identification of the compound based on both its retention time and its mass spectrum. In a GC-MS analysis of a derivatized sample, the retention time would be characteristic of the specific derivative of this compound under the given chromatographic conditions.

| Parameter | Typical Conditions for Amine Analysis |

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | Typically 250-280 °C. |

| Oven Program | A temperature ramp, for example, from 100 °C to 280 °C at 10-20 °C/min. |

| Carrier Gas | Helium or Hydrogen. |

| Detector (MS) | Electron Ionization (EI) source. |

Note: These are general conditions and would need to be optimized for the specific compound and its derivative.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

LC is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. Reversed-phase LC, using a C18 or C8 column, is a common approach.

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of LC with the detection power of MS. For this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically 0.2-0.5 mL/min. |

| Detector (MS) | Electrospray Ionization (ESI) in positive ion mode. |

Note: These are general conditions that would require optimization for the specific analysis.

Stereochemical Analysis and Enantiomeric Purity Determination

The stereochemical analysis of this compound, which possesses a chiral center at the 3-position of the pyrrolidine ring, is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. The determination of enantiomeric purity is a critical step in the development of chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for the resolution of chiral amines. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. researchgate.net For amines, derivatization with agents like nitrobenzoxadiazole (NBD) can be employed to enhance detection by both ultraviolet (UV) and fluorescence (FL) detectors, allowing for high sensitivity in determining enantiomeric purity. researchgate.net The enantiomeric excess (e.e.) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Chiral Derivatizing Agents (CDAs) and NMR Spectroscopy: An alternative or complementary approach involves the use of chiral derivatizing agents (CDAs). The chiral amine is reacted with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have distinct physical properties and can be distinguished and quantified by standard techniques like NMR spectroscopy. For instance, chiral acids can be used to form diastereomeric salts, whose distinct signals in the ¹H or ¹⁹F NMR spectrum can be integrated to determine the enantiomeric composition. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for chiral separations. It often utilizes chiral selectors, such as cyclodextrins, added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

The validation of these analytical methods is essential and typically involves assessing parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ) for the minor enantiomer. researchgate.netresearchgate.net

A summary of common chiral separation techniques is presented below.

| Technique | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Widely used for quantitative analysis of enantiomeric purity. researchgate.netnih.gov |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Determination of enantiomeric excess. nih.gov |

| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | Separation of charged or chargeable chiral molecules. nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. If the compound is a liquid or oil at room temperature, crystallization can be attempted at low temperatures or through the formation of a salt with a suitable counter-ion. The formation of diastereomeric salts with a chiral acid of known absolute configuration, such as tartaric acid, is a common strategy. libretexts.org The analysis of the resulting crystal structure allows for the unambiguous assignment of the absolute configuration of the amine. nih.gov

The diffraction of X-rays by the crystal lattice produces a unique pattern, from which an electron density map can be calculated. This map is then interpreted to build a model of the molecule's structure. For determining the absolute configuration of a chiral molecule, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. The Flack parameter is a critical value refined during the structure solution that indicates whether the assigned absolute configuration is correct. wikipedia.org

Beyond absolute configuration, X-ray crystallography reveals the packing of molecules in the crystal lattice. This can be influenced by intermolecular interactions such as hydrogen bonds, which are expected for an amine-containing compound, as well as weaker interactions like van der Waals forces. mdpi.com In the case of salts, the crystal structure will also detail the ionic interactions and the conformation of both the cation and anion.

The table below summarizes the key information obtained from an X-ray crystallographic analysis.

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Fundamental properties of the crystalline solid. researchgate.net |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Defines the overall symmetry of the crystal structure. mdpi.com |

| Atomic Coordinates | The x, y, and z positions of each atom in the asymmetric unit. | Defines the precise 3D structure of the molecule. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule (R or S). | Crucial for understanding stereospecific biological activity. nih.gov |

| Intermolecular Interactions | Hydrogen bonds, ionic bonds, and other non-covalent interactions between molecules. | Explains the packing and stability of the crystal lattice. mdpi.com |

Computational and Theoretical Chemistry Studies of 1 2 Phenylethyl Pyrrolidin 3 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

In the context of 1-(2-phenylethyl)pyrrolidin-3-amine, molecular docking simulations would involve preparing a 3D structure of the molecule and docking it into the active site of a selected protein target. The process calculates the most likely binding poses and estimates the binding affinity through scoring functions. For instance, studies on pyrrolidin-2-one derivatives have successfully used docking to predict binding affinity to targets like acetylcholinesterase (AChE), with docking scores indicating the strength of the interaction. nih.govresearchgate.net Similarly, docking studies on pyrrolidinone analogs with COX and LOX enzymes have provided insights into their potential as dual inhibitors. researchgate.net

The stability of the predicted binding pose of this compound within a receptor's active site can be further assessed using molecular dynamics (MD) simulations. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and helping to confirm the stability of the interactions observed in docking. nih.govresearchgate.net

Illustrative Docking Scores of Pyrrolidine (B122466) Derivatives The following table demonstrates typical data obtained from docking studies, showing the binding affinity of various compounds to a target receptor. Note: This data is for illustrative purposes and does not represent actual results for this compound.

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Compound 14a (pyrrolidin-2-one derivative) | Acetylcholinesterase (AChE) | -18.59 |

| Compound 14d (pyrrolidin-2-one derivative) | Acetylcholinesterase (AChE) | -18.057 |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -17.257 |

| MMK16 (Pyrrolidinone analog) | COX-2 | -8.7 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule based on its electronic structure. nih.gov These methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net

DFT calculations can be employed to determine the electronic structure of this compound. This involves optimizing the molecular geometry to find the lowest energy arrangement of atoms and then calculating various electronic descriptors. researchgate.net Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Analysis of the total and partial density of states (TDOS and PDOS) can further reveal the contribution of different atoms and functional groups to the molecular orbitals, providing a deeper understanding of the molecule's electronic character. nih.gov

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. The phenylethyl side chain can adopt different spatial arrangements relative to the pyrrolidine ring, and the five-membered pyrrolidine ring itself can undergo puckering. researchgate.net

Computational conformational analysis is used to identify the most stable conformers (i.e., those with the lowest energy). researchgate.netrsc.org For the related molecule 2-phenylethylamine, studies have identified both gauche (folded) and anti (extended) conformations of the alkylamine chain as stable forms. rsc.org Similarly, for this compound, theoretical calculations would explore the rotational barrier around the C-C and C-N bonds of the side chain and the puckering of the pyrrolidine ring to determine the preferred three-dimensional structure. Understanding the conformational landscape is vital as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor binding site.

Hypothetical Relative Energies of Conformations This table illustrates how the relative stability of different conformers can be presented. The values are hypothetical for this compound.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I | Gauche (folded) side chain, Endo ring pucker | 0.00 |

| II | Gauche (folded) side chain, Exo ring pucker | 0.55 |

| III | Anti (extended) side chain, Endo ring pucker | 1.20 |

| IV | Anti (extended) side chain, Exo ring pucker | 1.75 |

Prediction of Molecular Interactions and Pharmacophore Modeling

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to exert a specific biological activity. dergipark.org.tr These models are then used as 3D queries to screen databases for new, structurally diverse compounds that are likely to be active. dergipark.org.trnih.gov

For this compound, a pharmacophore model would be constructed based on its key chemical features:

A hydrophobic/aromatic group (the phenyl ring).

A hydrogen bond acceptor (the nitrogen atom of the pyrrolidine).

A hydrogen bond donor/acceptor (the primary amine at the 3-position).

A positive ionizable feature (the protonated amine).

By analyzing the structure of known active compounds or the ligand-binding site of a target protein, a pharmacophore model can be generated that defines the spatial relationships between these features. dovepress.comnih.gov This model provides a simplified yet powerful representation of the molecular interactions required for binding.

Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

|---|---|---|

| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen | Hydrogen bonding with donor groups |

| Hydrogen Bond Donor/Acceptor | 3-Amino Group | Hydrogen bonding with receptor residues |

| Positive Ionizable | Protonated 3-Amino Group | Ionic interactions, salt bridges |

Computational Approaches to Isomer Differentiation

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two stereoisomers: (R)-1-(2-phenylethyl)pyrrolidin-3-amine and (S)-1-(2-phenylethyl)pyrrolidin-3-amine. These isomers, or enantiomers, can have significantly different biological activities.

Computational methods can be used to differentiate between these isomers. One approach is to calculate spectroscopic properties that are sensitive to stereochemistry. For example, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for each isomer. researchgate.netresearchgate.net By comparing the calculated spectra with experimentally obtained NMR data, the absolute configuration of the synthesized compound can be determined.

Another method involves molecular docking. The two enantiomers can be docked into a chiral environment, such as the active site of a protein. Differences in the calculated docking scores and binding poses can provide a rationale for the observed stereoselectivity in biological activity. scispace.com For example, one isomer may form more favorable interactions with the receptor, leading to a better binding affinity. scispace.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(2-Phenylethyl)pyrrolidin-3-amine |

| (S)-1-(2-Phenylethyl)pyrrolidin-3-amine |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one |

| Donepezil |

| 4-[(2S)-2-(1H-imidazol-1-ylmethyl)-5-oxotetrahydro-1H-pyrrol-1-yl]methylbenzenecarboxylic acid (MMK16) |

Investigation of Biological Activity and Molecular Interactions of 1 2 Phenylethyl Pyrrolidin 3 Amine Preclinical/in Vitro Focus

Receptor Binding Studies in Non-Human Systems

This section details the binding profile of 1-(2-Phenylethyl)pyrrolidin-3-amine at various neuroreceptor and transporter sites as determined through preclinical laboratory studies.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism Studies in Rodent Brain Tissue

Following a comprehensive search of scientific literature and databases, no specific studies were identified that investigated the N-Methyl-D-aspartate (NMDA) receptor antagonism of this compound in rodent brain tissue. Therefore, data regarding its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) at the NMDA receptor complex are not available in the public domain.

Opioid Receptor Binding Affinity (Mu, Kappa, Delta) in Radioligand Assays

No publicly available research data from radioligand binding assays could be located for this compound. Consequently, its binding affinities for the mu (µ), kappa (κ), and delta (δ) opioid receptors remain uncharacterized in scientific literature.

Monoamine Transporter Inhibition Studies (Serotonin, Dopamine (B1211576), Norepinephrine)

There are no available published studies detailing the inhibitory activity of this compound on the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), or norepinephrine (B1679862) transporter (NET). Information regarding its potency (IC₅₀ or Kᵢ values) for these monoamine transporters is currently unavailable.

Other G Protein-Coupled Receptor (GPCR) and Enzyme Target Profiling

A thorough review of scientific databases did not yield any specific profiling data for this compound against a broader panel of G protein-coupled receptors (GPCRs) or enzymes. Its activity and selectivity profile at other potential molecular targets have not been reported.

In Vitro Functional Assays in Isolated Systems

This section addresses the functional effects of the compound in isolated biological systems.

Electrophysiological Studies (e.g., fEPSP in hippocampal slices)

No electrophysiological studies on this compound have been published. Specifically, there is no available data on its effects on field excitatory postsynaptic potentials (fEPSP) in hippocampal slices or other measures of synaptic function and plasticity.

Cell-Based Functional Assays (e.g., glutamate (B1630785) uptake, calcium currents)

Cell-based functional assays are crucial tools for characterizing the effects of chemical compounds on cellular processes. For pyrrolidine (B122466) derivatives, these assays have been instrumental in elucidating their modulatory effects on key neuronal functions, such as neurotransmitter uptake and ion channel activity.

Studies on pyrrolidine-based compounds have demonstrated their potential to inhibit T-type calcium channels. nih.govnih.gov For instance, a series of novel pyrrolidine derivatives were developed and evaluated for their inhibitory activities on Cav3.1 and Cav3.2 calcium channels. nih.gov These channels are implicated in various physiological and pathological processes, including neuropathic pain. The inhibitory potency of these compounds was determined using whole-cell patch-clamp methods in HEK293 cells stably expressing the respective calcium channel subtypes. nih.gov

Furthermore, the glutamate uptake system, which plays a critical role in regulating glutamatergic neurotransmission, has been a target of investigation for some pyrrolidine analogs. L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a glutamate uptake inhibitor, has been shown to increase the basal and electrically evoked overflow of endogenous glutamate from rat cortical slices. nih.gov Such studies utilize techniques like high-pressure liquid chromatography to measure the concentration of neurotransmitters in superfusates from brain tissue preparations. nih.gov While direct data on this compound is not available, these findings with related pyrrolidine structures highlight a potential area for future investigation.

Enzymatic Activity Modulation Studies (e.g., PARP inhibition, cholinesterase inhibition)

The modulation of enzymatic activity is a common mechanism through which therapeutic agents exert their effects. Pyrrolidine derivatives have been explored for their ability to inhibit various enzymes, including poly(ADP-ribose) polymerase (PARP) and cholinesterases.

PARP Inhibition:

PARP enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and have emerged as important targets in cancer therapy. nih.govresearchgate.net Several potent PARP inhibitors containing a pyrrolidine moiety have been developed. nih.govresearchgate.net For example, a series of benzimidazole (B57391) carboxamides with a cyclic amine, including a pyrrolidine ring, have shown excellent potency against both PARP-1 and PARP-2 enzymes. researchgate.net The inhibitory activity of these compounds is typically assessed through enzymatic assays that measure the incorporation of ADP-ribose units onto target proteins.

Cholinesterase Inhibition:

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.gov A number of pyrrolidine-based compounds have been synthesized and evaluated for their cholinesterase inhibitory activity. For instance, novel pyrrolidin-2-one derivatives have been designed as potential acetylcholinesterase inhibitors, with their binding affinity predicted through molecular docking studies. nih.gov Similarly, a series of phthalimide-based compounds incorporating a pyrrolidine-like piperazine (B1678402) ring were synthesized and showed inhibitory effects on acetylcholinesterase. nih.gov The inhibitory potency of these compounds is typically determined using the Ellman's method, a colorimetric assay that measures the activity of cholinesterases. nih.gov

Investigation of Biological Activities in Non-Mammalian or Microbial Models (e.g., Antimycobacterial Activity)

The investigation of chemical compounds in non-mammalian or microbial models can reveal novel biological activities, such as antimicrobial properties. Pyrrolidine derivatives have been screened for their potential as antimycobacterial agents.

A study focused on the synthesis of highly substituted pyrrole-N-acetic acid derivatives, which share a five-membered nitrogen-containing ring with pyrrolidines, demonstrated potent anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis strain H37Rv. nih.gov The minimum inhibitory concentration (MIC) values for the most active compounds were in the low micromolar range, indicating significant potency. nih.gov These findings suggest that the pyrrolidine scaffold could be a valuable starting point for the development of new antitubercular agents.

Initial In Vivo Pharmacological Screening in Animal Models (Mechanism-Focused)

Animal models provide a crucial platform for the initial in vivo pharmacological screening of compounds to understand their effects on complex physiological systems, with a focus on their mechanism of action.

Evaluation of Central Nervous System Modulation in Rodent Models (e.g., anticonvulsant activity)

The central nervous system (CNS) is a primary target for many pyrrolidine-based compounds. Rodent models of epilepsy are commonly used to assess the anticonvulsant potential of new chemical entities.

Several studies have reported the anticonvulsant activity of novel pyrrolidin-2-one derivatives in mice. nih.gov These compounds have been evaluated in standard models such as the maximal electroshock-induced seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure model. nih.gov For example, certain pyrrolidin-2-one derivatives have shown significant protection against seizures in these models, suggesting a potential to modulate neuronal excitability. nih.gov The mechanism of action of these compounds is thought to be related to their affinity for serotonergic or α1-adrenergic receptors, or their interaction with the GABAergic system. nih.gov

Other Exploratory Pharmacological Investigations in Animal Models (e.g., analgesic activity)

Beyond anticonvulsant effects, pyrrolidine derivatives have been investigated for other pharmacological activities, including analgesia. Various animal models of pain are employed to evaluate the antinociceptive properties of these compounds.

For instance, pyrrolidinomorphinane derivatives have demonstrated significant analgesic activity in models of visceral pain in mice. researchgate.net The formalin test, which induces a biphasic pain response, is another commonly used model to assess analgesic effects. pensoft.net Novel pyrrolic compounds have shown antinociceptive activity in both the early (neurogenic) and late (inflammatory) phases of the formalin test, suggesting a potential to modulate both acute pain and inflammatory pain pathways. pensoft.net

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Lead Optimization

The assessment of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the optimization of lead compounds during the drug discovery process. nih.gov These properties determine the pharmacokinetic profile of a compound and its potential for further development.

For various series of pyrrolidine-based compounds, in vitro ADME properties have been evaluated to guide lead optimization. nih.gov These studies typically include assays to determine metabolic stability in liver microsomes, plasma stability, and potential for cytotoxicity. For example, in the development of pyrrolidine-based T-type calcium channel inhibitors, promising compounds were selected based on their in vitro ADME profiles, which then led to in vivo pharmacokinetic studies in rats to assess plasma and brain exposure. nih.gov Similarly, for novel acetylcholinesterase inhibitors with a pyrrolidin-2-one core, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted in silico to predict properties such as CNS activity, oral absorption, and potential for hERG channel blockade. nih.gov

Design and Synthesis of Analogues and Derivatives of 1 2 Phenylethyl Pyrrolidin 3 Amine

Structure-Activity Relationship (SAR) Studies of Pyrrolidine (B122466) Analogues

The biological activity of derivatives of 1-(2-phenylethyl)pyrrolidin-3-amine is intricately linked to their molecular architecture. SAR studies, which systematically alter different parts of the molecule, are crucial for understanding how these changes influence interactions with biological targets. These investigations typically focus on three key areas: the pyrrolidine ring, the phenylethyl moiety, and the linker and amine substitutions.

Systematic Modification of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold that allows for a range of modifications to explore the chemical space and enhance biological activity. nih.gov The stereochemistry and substitution patterns on this ring are critical determinants of a compound's pharmacological profile.

While specific systematic SAR studies on the pyrrolidine ring of this compound are not extensively documented in publicly available literature, general principles of pyrrolidine chemistry suggest that modifications such as hydroxylation, alkylation, or the introduction of other functional groups at positions 2, 4, and 5 could significantly impact activity. For instance, in other classes of pyrrolidine derivatives, such as those acting as inhibitors of poly(ADP-ribose) polymerase (PARP), the length of an alkyl chain and the presence of a carbonyl group on the pyrrolidine ring have been shown to greatly influence biological activity. nih.gov The basicity of the pyrrolidine nitrogen, which can be modulated by substituents, is another key factor that can affect interactions with biological targets. nih.gov

In a related context, the contraction of a piperidine (B6355638) ring to a pyrrolidine in certain fentanyl analogues has been shown to result in compounds with significant analgesic activity, highlighting the importance of the ring size in determining pharmacological effects. nih.gov This suggests that the pyrrolidine ring in the this compound scaffold plays a crucial role in orienting the other functional groups for optimal target engagement.

Exploration of Substitutions on the Phenylethyl Moiety

The phenylethyl group is a common pharmacophore in many biologically active compounds, and its substitution pattern is a key area of investigation in the SAR of this compound derivatives. Research into a series of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as 5-HT2 receptor antagonists has provided valuable insights into the effects of substitutions on the phenyl ring. nih.gov

In this series, the introduction of a fluorine atom at the para-position of the phenyl ring was found to be a key modification. Specifically, the (S)-enantiomer of N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (B1144303) demonstrated high affinity and selectivity for 5-HT2 receptors. nih.gov This highlights the importance of electronic and steric factors of the substituent on the phenyl ring in modulating the pharmacological activity.

Investigation of Linker and Amine Substitutions

The nature of the substituent on the 3-amino group of the pyrrolidine ring is a critical determinant of the biological activity of this class of compounds. Acylation of the 3-anilinopyrrolidine derivative of 1-(2-phenylethyl)pyrrolidine (B2768763) with different acid chlorides has yielded compounds with notable analgesic activity. nih.gov This indicates that the amide linkage and the nature of the acyl group are important for the observed pharmacological effects.

In the development of 5-HT2 receptor antagonists, the introduction of a bulky adamantane (B196018) carboxamide group at the 3-amino position was a key discovery. nih.gov This modification, combined with the optimal substitutions on the phenylethyl moiety and the stereochemistry of the pyrrolidine ring, led to a compound with potent anti-platelet effects. nih.gov This underscores the significance of exploring a diverse range of substituents at this position to identify compounds with desired biological activities.

The following table summarizes the key SAR findings for derivatives of this compound:

| Moiety | Modification | Effect on Biological Activity | Reference |

| Pyrrolidine Ring | Ring contraction from piperidine | Maintained significant analgesic activity in related fentanyl analogs. | nih.gov |

| Phenylethyl Moiety | para-Fluoro substitution | High affinity and selectivity for 5-HT2 receptors in an adamantane carboxamide derivative. | nih.gov |

| Amine Substitution | Adamantane carboxamide | Potent 5-HT2 receptor antagonist with anti-platelet effects. | nih.gov |

| Amine Substitution | Acylation with various acid chlorides | Resulted in compounds with significant analgesic activity in related anilinopyrrolidine derivatives. | nih.gov |

Isomerism and Stereoisomeric Effects on Biological Activity

The this compound scaffold contains at least one chiral center at the 3-position of the pyrrolidine ring, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of the amino group is crucial for the interaction with chiral biological targets such as receptors and enzymes.

In the series of N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides, the stereochemistry at the 3-position of the pyrrolidine ring was found to be a critical factor for 5-HT2 receptor affinity. The (S)-enantiomer, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide, was identified as the more potent isomer, demonstrating high affinity and selectivity for 5-HT2 receptors. nih.gov This pronounced stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired pharmacological activity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov These approaches involve replacing a core molecular framework (scaffold) or a specific functional group with another that retains the key pharmacophoric features.

While specific examples of scaffold hopping originating directly from this compound are not widely reported, the general principles can be applied to this scaffold. For instance, the pyrrolidine ring could be replaced by other five- or six-membered heterocycles, such as piperidine, morpholine, or thiomorpholine, to explore new chemical space and potentially discover compounds with different biological activities or improved properties. nih.gov

Bioisosteric replacement of the phenyl ring in the phenylethyl moiety is another viable strategy. Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or furan, can modulate the electronic and steric properties of the molecule, leading to altered target interactions. nih.gov Similarly, the amine and linker region can be subjected to bioisosteric replacement to fine-tune the compound's properties.

These strategies offer a rational approach to move beyond the initial lead compound and explore novel areas of chemical space, with the goal of identifying next-generation compounds with superior therapeutic potential.

Future Directions and Emerging Research Avenues for 1 2 Phenylethyl Pyrrolidin 3 Amine Research

Development of Novel Synthetic Methodologies

The synthesis of 1-(2-phenylethyl)pyrrolidin-3-amine and its analogs can be approached through various established and emerging synthetic strategies. The pyrrolidine (B122466) core itself is a common target in organic synthesis, with numerous methods available for its construction and functionalization. nih.gov

Future research in this area will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic routes. Key areas of advancement may include:

Asymmetric Synthesis: Given that the 3-position of the pyrrolidine ring is a stereocenter, the development of robust asymmetric syntheses to obtain enantiomerically pure (R)- and (S)-1-(2-phenylethyl)pyrrolidin-3-amine will be crucial. This is because different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single step. nih.gov Designing novel MCRs that incorporate the phenylethylamine and a suitable four-carbon synthon could provide a highly efficient route to a library of this compound derivatives.

Catalytic C-H Amination: Advances in transition-metal catalysis could enable the direct introduction of the amine group at the C3 position of a pre-formed N-phenylethylpyrrolidine ring through C-H activation. This would represent a highly atom-economical approach.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further research and development.

A hypothetical retrosynthetic analysis could involve disconnecting the molecule at the N-phenylethyl bond or the C-N bond of the 3-amino group, leading to various potential starting materials and synthetic strategies.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous structural characterization of this compound and its derivatives is fundamental for establishing structure-activity relationships (SAR). A combination of modern spectroscopic techniques will be essential for this purpose.

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would provide information on the number and connectivity of protons, including characteristic signals for the phenylethyl and pyrrolidine moieties. ¹³C NMR would reveal the number of unique carbon environments. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete connectivity of the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, which can aid in structural confirmation and identification of metabolites. |

| Infrared (IR) Spectroscopy | IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the secondary amine in the pyrrolidine ring and the primary amine at the 3-position, as well as C-H and C=C vibrations of the aromatic ring. |

| Chiral Chromatography | To separate and analyze the enantiomers of chiral derivatives, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed. |

Advanced techniques such as those used for the characterization of new psychoactive substances, including various low- and high-resolution mass spectrometry platforms and different chromatographic methods, would be invaluable for the detailed analysis of this compound and its potential isomers or metabolites. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be applied to the study of this compound in several ways:

Predictive Modeling: ML models can be trained on existing datasets of pyrrolidine-containing compounds with known biological activities to predict the potential targets and efficacy of novel this compound derivatives. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design novel molecules based on a set of desired properties. By providing the this compound scaffold as a starting point and defining specific activity and safety profiles, these algorithms can propose new derivatives with a higher probability of success.

Synthesis Prediction: AI tools can assist in planning the most efficient synthetic routes for novel analogs, considering factors like reaction yield, cost of starting materials, and ease of purification.

Structure-Activity Relationship (SAR) Analysis: ML algorithms can help to identify complex patterns in SAR data that may not be apparent to human researchers, leading to a deeper understanding of how structural modifications influence biological activity.

Exploration of New Biological Targets and Mechanisms of Action in Preclinical Models

The structural features of this compound suggest that it could interact with a range of biological targets. The phenylethylamine moiety is a well-known pharmacophore found in many centrally acting drugs, while the pyrrolidine ring is a common feature in compounds targeting various receptors and enzymes. mdpi.com

Future preclinical research should aim to identify the specific biological targets and elucidate the mechanism of action of this compound and its derivatives. Potential areas of investigation include:

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would be a primary step. Given the structural similarity to known ligands, targets such as dopamine (B1211576), serotonin (B10506), and adrenergic receptors should be prioritized. mdpi.comnih.gov Derivatives of 3-aminopyrrolidine (B1265635) have shown activity as CC chemokine receptor 2 (CCR2) antagonists, suggesting this could be a potential target family. nih.gov

Enzyme Inhibition Assays: The compound could be tested for inhibitory activity against a variety of enzymes, such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, or other enzymes where pyrrolidine-containing inhibitors have been identified.

In Vivo Models: Following in vitro characterization, promising derivatives would be evaluated in animal models of various diseases, such as neurological disorders (e.g., Parkinson's disease, depression), inflammatory conditions, or infectious diseases. For instance, N-phenethylbenzamide derivatives have demonstrated antimicrobial activity. nih.gov The analgesic potential could also be explored, as related N-phenethylpiperidine derivatives have shown opioid agonist activity. nih.gov

Mechanism of Action Studies: Once a biological target is identified, further studies would be needed to understand how the compound modulates its activity at the molecular and cellular level. This could involve techniques like cell-based functional assays, electrophysiology, and signal transduction pathway analysis.

Potential as a Research Probe in Chemical Biology

A research probe is a molecule used to study biological systems. An ideal probe is potent, selective, and has a well-defined mechanism of action. If a derivative of this compound is found to have high affinity and selectivity for a specific biological target, it could be developed into a valuable research probe.

To be used as a probe, the parent compound could be modified in several ways:

Biotinylation or Tagging: A biotin (B1667282) or other affinity tag could be attached to the molecule to facilitate the isolation and identification of its binding partners from cell lysates (affinity chromatography).

Fluorescent Labeling: The incorporation of a fluorophore would allow for the visualization of the target protein in cells and tissues using techniques like fluorescence microscopy and flow cytometry.

Radiolabeling: Introduction of a radioactive isotope (e.g., ³H or ¹⁴C) would enable quantitative binding studies and in vivo imaging using techniques like positron emission tomography (PET).

By developing such probes, researchers could gain a deeper understanding of the distribution, regulation, and function of the target protein in both healthy and diseased states. This could, in turn, validate the target for therapeutic intervention and guide the development of future drugs. The versatility of the pyrrolidine scaffold, combined with the biological relevance of the phenylethylamine moiety, makes this compound a promising starting point for the discovery of new research tools and therapeutic agents. nih.govresearcher.lifenih.govmdpi.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Phenylethyl)pyrrolidin-3-amine, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a plausible route is the reaction of pyrrolidin-3-amine with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Microwave-assisted synthesis (e.g., 100–150 W, 80–100°C for 30–60 minutes) can enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC (Rf ~0.3–0.4 in 1:1 hexane/EtOAc) and characterization via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) are critical .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- ¹H NMR : Identify pyrrolidine ring protons (δ ~1.8–3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm for the phenylethyl group).

- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical for C₁₂H₁₈N₂: 190.1469).

- HPLC : Assess purity (>95% with C18 column, 70:30 MeOH/H₂O mobile phase) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the pharmacological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Replace the phenyl group with electron-withdrawing (e.g., -NO₂, -F) or electron-donating (-OCH₃) groups to modulate receptor binding. For example, fluorinated analogs (e.g., 4-fluorophenylethyl) may enhance CNS penetration .

- In Vitro Assays : Test binding affinity to σ or opioid receptors using competitive displacement assays (³H-labeled ligands). Compare IC₅₀ values to establish SAR trends .

Q. What challenges arise in achieving stereoselective synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts (e.g., Jacobsen’s catalyst) during synthesis.

- Analytical Methods : Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) or polarimetry ([α]D²⁵ = ±XX°) confirms enantiomeric excess (>90%) .

Q. How can researchers resolve contradictions in reported reaction yields for pyrrolidine derivatives under varying conditions?

- Methodological Answer :

- DOE Approach : Use factorial design to test variables (e.g., temperature, solvent, catalyst loading). For example, higher Cu(I) catalyst loads (5–10 mol%) in Ullmann-type couplings may improve yields but risk side reactions .

- Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to identify bottlenecks (e.g., imine formation vs. reduction steps) .

Featured Recommendations